
(7-Amino-1,8-naphthyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Amino-1,8-naphthyridin-2-yl)methanol is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of both amino and hydroxyl functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-1,8-naphthyridin-2-yl)methanol can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired product in moderate to high yields (62-88%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and atom economy are often applied to develop more efficient and environmentally friendly synthetic routes for such compounds.
Chemical Reactions Analysis
Types of Reactions
(7-Amino-1,8-naphthyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the amino group can yield primary or secondary amines.
Scientific Research Applications
(7-Amino-1,8-naphthyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for drug development and other biomedical applications.
Mechanism of Action
The mechanism of action of (7-Amino-1,8-naphthyridin-2-yl)methanol is not well-documented. compounds containing the 1,8-naphthyridine core are known to interact with various molecular targets and pathways. For example, gemifloxacin, a related compound, targets bacterial DNA gyrase and topoisomerase IV, inhibiting bacterial DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1,8-naphthyridine-7-carboxaldehyde
- 2,7-Dimethyl-4-methoxy-1,8-naphthyridine
- 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde
Uniqueness
(7-Amino-1,8-naphthyridin-2-yl)methanol is unique due to the presence of both amino and hydroxyl functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for various modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(7-amino-1,8-naphthyridin-2-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c10-8-4-2-6-1-3-7(5-13)11-9(6)12-8/h1-4,13H,5H2,(H2,10,11,12) |
InChI Key |
NGWZUXDGHXDRFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


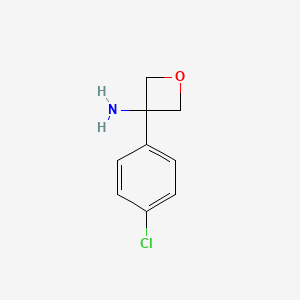
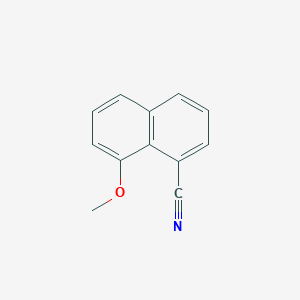

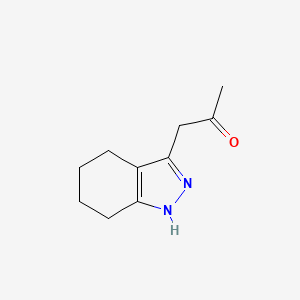

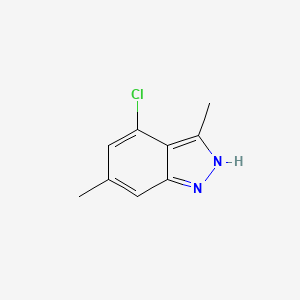
![2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11912032.png)
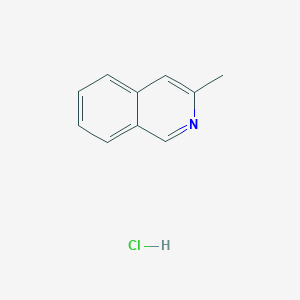
![Pyrido[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B11912037.png)

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11912044.png)
![2-(Chloromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B11912066.png)
![1-(2,7-Diazaspiro[4.5]decan-7-yl)ethanone](/img/structure/B11912071.png)

